molecular formula C24H27ClO4 B11635948 6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11635948
M. Wt: 414.9 g/mol
InChI Key: WEXXILXJUQHIAN-UHFFFAOYSA-N
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Description

6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a chloro group, a hexyl chain, a methoxybenzyl ether, and a methyl group attached to the chromen-2-one core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-2-one scaffold.

    Introduction of the chloro group: Chlorination of the chromen-2-one core can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the hexyl chain: The hexyl group can be introduced via alkylation using hexyl bromide in the presence of a strong base like sodium hydride.

    Formation of the methoxybenzyl ether: This step involves the reaction of the hydroxyl group on the chromen-2-one core with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the methyl group: Methylation can be achieved using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The methoxybenzyl ether can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-2-one derivatives.

    Hydrolysis: Formation of phenolic compounds.

Scientific Research Applications

6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the methoxybenzyl ether group, which may result in different chemical and biological properties.

    6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one: Contains a phenyl group instead of a hexyl group, which can affect its reactivity and interactions with biological targets.

    6-ethyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one: Contains an ethyl group instead of a hexyl group, which may influence its physical and chemical properties.

Properties

Molecular Formula

C24H27ClO4

Molecular Weight

414.9 g/mol

IUPAC Name

6-chloro-3-hexyl-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H27ClO4/c1-4-5-6-7-8-19-16(2)20-13-21(25)23(14-22(20)29-24(19)26)28-15-17-9-11-18(27-3)12-10-17/h9-14H,4-8,15H2,1-3H3

InChI Key

WEXXILXJUQHIAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)OC)Cl)C

Origin of Product

United States

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